molecular formula C13H14N2O3 B8375637 1-(3,5-dimethoxyphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

1-(3,5-dimethoxyphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B8375637
M. Wt: 246.26 g/mol
InChI Key: IHMGAOMPBOMWMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dimethoxyphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C13H14N2O3 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-methylpyrazole-4-carbaldehyde

InChI

InChI=1S/C13H14N2O3/c1-9-10(8-16)7-15(14-9)11-4-12(17-2)6-13(5-11)18-3/h4-8H,1-3H3

InChI Key

IHMGAOMPBOMWMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C=O)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution (15 mL) of methyl 1-(3,5-dimethoxyphenyl)-3-methyl-1H-pyrazole-4-carboxylate (3.0 g) synthesized in the above-mentioned (1) in tetrahydrofuran was added to an ice-cooled solution (35 mL) of lithium aluminum hydride (0.42 g) in tetrahydrofuran. The ice bath was removed, and the reaction mixture was stirred at room temperature for 1 hr, ice-cooled again, and water (1.1 mL), 1N aqueous sodium hydroxide solution (5.5 mL), water (1.1 mL) were successively added dropwise to quench the reaction. The residue was filtered through celite, and the filtrate was concentrated under reduced pressure to give a crude product (2.7 g) of 1-(3,5-dimethoxyphenyl)-3-methyl-1H-pyrazole-4-methanol as a pale-yellow oil. This was dissolved in toluene (30 mL), manganese dioxide (2.0 g) was added, and the mixture was heated under reflux with a Dean-Stark trap for 1 hr. The reaction mixture was allowed to cool to room temperature, manganese dioxide was collected by filtration, and the solvent was evaporated under reduced pressure to give the title object compound (2.0 g, 74%) as a yellow solid.
Name
methyl 1-(3,5-dimethoxyphenyl)-3-methyl-1H-pyrazole-4-carboxylate
Quantity
15 mL
Type
reactant
Reaction Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
2 g
Type
catalyst
Reaction Step Five
Yield
74%

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